molecular formula C15H13BrO3 B338810 4-Bromobenzyl 4-methoxybenzoate

4-Bromobenzyl 4-methoxybenzoate

Cat. No.: B338810
M. Wt: 321.16 g/mol
InChI Key: KKCZXBNBXPXQPK-UHFFFAOYSA-N
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Description

4-Bromobenzyl 4-methoxybenzoate is an aromatic ester comprising a 4-methoxybenzoate moiety esterified with a 4-bromobenzyl group. Its structure combines electron-donating (methoxy) and electron-withdrawing (bromo) substituents, which influence its physicochemical and biological properties. This suggests that this compound could be synthesized through similar esterification or substitution reactions involving 4-methoxybenzoic acid derivatives and 4-bromobenzyl halides.

Properties

Molecular Formula

C15H13BrO3

Molecular Weight

321.16 g/mol

IUPAC Name

(4-bromophenyl)methyl 4-methoxybenzoate

InChI

InChI=1S/C15H13BrO3/c1-18-14-8-4-12(5-9-14)15(17)19-10-11-2-6-13(16)7-3-11/h2-9H,10H2,1H3

InChI Key

KKCZXBNBXPXQPK-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)Br

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzoate Esters

The compound’s structural analogs include esters with variations in substituents on the benzyl or benzoate groups. Key examples and their properties are summarized in Table 1.

Compound Name Substituents Key Properties/Applications Reference
4-Bromobenzyl 4-methoxybenzoate 4-Bromobenzyl, 4-methoxybenzoate Not explicitly reported; inferred stability from similar esters
Methyl 4-methoxybenzoate Methyl, 4-methoxybenzoate High antioxidant activity (IC₅₀ ~5 mg/mL)
4-Pentylphenyl 4-methoxybenzoate 4-Pentylphenyl, 4-methoxybenzoate Crystalline solid; requires protective handling
3-Bromobenzoate derivatives Varied hydrazono-methyl groups Structural diversity for drug design

Key Observations :

  • Electron-withdrawing groups (e.g., bromo) enhance thermal stability and may increase reactivity in substitution reactions. For example, lanthanum 4-methoxybenzoate exhibits robust coordination behavior due to the methoxy group’s electron-donating effect .
  • Antioxidant activity : Methyl 4-methoxybenzoate outperforms methyl 4-chlorobenzoate and methyl 4-nitrobenzoate in antioxidant assays, suggesting that the methoxy group enhances radical-scavenging capacity .
Coordination Chemistry and Thermal Behavior

4-Methoxybenzoate derivatives are prominent in coordination chemistry. For instance:

  • Lithium 4-methoxybenzoate forms zigzag square grid networks via tetrahedral coordination, highlighting the ligand’s ability to bridge metal centers .
  • Lanthanum 4-methoxybenzoate undergoes thermal decomposition at elevated temperatures (data inferred from thermogravimetric analysis), with stability influenced by metal-ligand interactions .
Metabolic Pathways

4-Methoxybenzoate esters are susceptible to enzymatic degradation. In Arthrobacter sp., 4-methoxybenzoate O-demethylase catalyzes the demethylation of 4-methoxybenzoate to p-hydroxybenzoate, which is further metabolized via protocatechuate-4,5-dioxygenase .

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